molecular formula C7H4FN3O B15134689 6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one

6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B15134689
M. Wt: 165.12 g/mol
InChI Key: PHCWQFYQOUGWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a fluorine atom at the 6th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Comparison with Similar Compounds

6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

IUPAC Name

6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3,6H

InChI Key

PHCWQFYQOUGWMW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NC2=O)C=NC1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.